2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine
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Overview
Description
2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a fused furan and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide. This intermediate is then oxidized with potassium ferricyanide in an alkaline medium to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium ferricyanide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions, such as nitration, bromination, and acylation, can occur primarily at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitration with nitric acid, bromination with bromine, and acylation with acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while bromination would yield bromo derivatives of the compound.
Scientific Research Applications
2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, particularly in the context of adenosine receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts in industrial processes.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access . This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its CDK inhibitory activity.
Pyrrolo[2,3-d]pyrimidinone: A compound with a similar pyrimidine core, used in anticancer research.
Uniqueness
2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine is unique due to its specific furan-pyrimidine fusion, which imparts distinct electronic and steric properties. These properties can influence its binding affinity and selectivity towards various biological targets, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
61378-89-0 |
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Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-(furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H9N3O2/c11-8-6-3-5-15-10(6)13-9(12-8)7-2-1-4-14-7/h1-2,4H,3,5H2,(H2,11,12,13) |
InChI Key |
OXWORWBBUCUIJP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=NC(=NC(=C21)N)C3=CC=CO3 |
Origin of Product |
United States |
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